Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

N-methoxy-N-methylpyridine-3-carboxamide structure
95091-91-1 structure
Productnaam:N-methoxy-N-methylpyridine-3-carboxamide
CAS-nummer:95091-91-1
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-methoxy-N-methylnicotinamide
    • N-methoxy-N-methylpyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-methoxy-N-methyl-
    • N - Methoxy - N - Methylpyridine - 3 - carboxaMide
    • N-methyl-N-methoxy-nicotinamide
    • KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • 6336AC
    • N-Methoxy-N-methyl-3-pyridinecarboxamide
    • N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
    • F1903-0200
    • SB53967
    • MFCD11847417
    • M3099
    • AKOS008953236
    • DTXCID50392487
    • DTXSID50441666
    • SCHEMBL434252
    • CS-0044200
    • DB-335377
    • EN300-200428
    • VDA09191
    • AS-10408
    • Y10185
    • 95091-91-1
    • SY224287
    • MDL: MFCD11847417
    • Inchi: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
    • InChI-sleutel: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • LACHT: O=C(N(C)OC)C1C=CC=NC=1

Berekende eigenschappen

  • Exacte massa: 166.074227566g/mol
  • Monoisotopische massa: 166.074227566g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 161
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 42.4
  • XLogP3: -0.4

N-methoxy-N-methylpyridine-3-carboxamide Beveiligingsinformatie

N-methoxy-N-methylpyridine-3-carboxamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-1g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
1g
¥64.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-5g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
5g
¥185.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M3099-5G
N-Methoxy-N-methylnicotinamide
95091-91-1 >96.0%(GC)
5g
¥470.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-250mg
N-methoxy-N-methylnicotinamide
95091-91-1 95%
250mg
¥668.0 2022-04-27
Life Chemicals
F1903-0200-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
2.5g
$822.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-5g
N-methoxy-N-methylnicotinamide
95091-91-1 95%
5g
¥2168.0 2022-04-27
abcr
AB420756-1 g
N-Methoxy-N-methylpyridine-3-carboxamide, 95%; .
95091-91-1 95%
1g
€78.90 2023-04-24
Life Chemicals
F1903-0200-1g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
1g
$411.0 2023-09-07
TRC
B427480-250mg
N-methoxy-N-methylnicotinamide
95091-91-1
250mg
$ 185.00 2022-06-07
Enamine
EN300-200428-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1
2.5g
$949.0 2023-09-16

N-methoxy-N-methylpyridine-3-carboxamide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
1.3 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referentie
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Lakkakula, Ravi; Roy, Arnab; Mukkanti, Khagga; Narender, Mendu, World Journal of Pharmaceutical Research, 2019, 8, 824-835

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referentie
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
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Baxendale, Ian R.; Brusotti, Gloria; Matsuoka, Masato; Ley, Steven V., Journal of the Chemical Society, 2002, (2), 143-154

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 3 bar, 105 °C
Referentie
An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling
Thanh Dang, Tuan; Chen, Anqi; Majeed Seayad, Abdul, RSC Advances, 2014, 4(57), 30019-30027

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  1 h, 90 °C
Referentie
One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating
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Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referentie
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Dishman, Sarah N.; Laconsay, Croix J.; Fettinger, James C.; Tantillo, Dean J.; Shaw, Jared T., Chemical Science, 2022, 13(4), 1030-1036

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  75 h, rt
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Burns, Christopher J.; Harte, Michael F.; Bu, Xianyong; Fantino, Emmanuelle; Joffe, Max; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  20 min, 120 °C
Referentie
Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition
Ningegowda, Raghu; Bhaskaran, Savitha; Sajith, Ayyiliath M.; Aswathanarayanappa, Chandrashekar; Padusha, M. Syed Ali; et al, Australian Journal of Chemistry, 2017, 70(1), 44-51

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referentie
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Bergstrom, Benjamin D.; Toth-Williams, Garrett; Lo, Anna ; Toman, Jeffrey W.; Fettinger, James. C. ; et al, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Triphosgene Solvents: Dichloromethane ;  0 °C; rt
Referentie
Direct synthesis of Weinreb amides from carboxylic acids using triphosgene
Han, Ki-Jong; Kim, Misoo, Letters in Organic Chemistry, 2007, 4(1), 20-22

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
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Ahn, Hyemi; Lee, Jun A.; Kim, Hwan; Oh, Chang-Hyun; Lee, So Ha; et al, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, rt
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Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
Referentie
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Keenan, Martine; Abbott, Michael J.; Alexander, Paul W.; Armstrong, Tanya; Best, Wayne M.; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Thionyl chloride ;  1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
Referentie
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O'Brien, Luke; Argent, Stephen P. ; Ermanis, Kristaps ; Lam, Hon Wai, Angewandte Chemie, 2022, 61(22),

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
Referentie
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M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
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Nickerson, Leslie A.; Bergstrom, Benjamin D.; Gao, Mingchun; Shiue, Yuan-Shin; Laconsay, Croix J.; et al, Chemical Science, 2020, 11(2), 494-498

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
Referentie
Convenient conversion of acids to Weinreb's amides
Raghuram, T.; Vijaysaradhi, S.; Singh, Indrapal; Singh, Jaimala, Synthetic Communications, 1999, 29(18), 3215-3219

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt; 25 °C
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Fu, Zhangyu; Hou, Yingwei; Ji, Cunpeng; Ma, Mingxu; Tian, Zhenhua; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
Referentie
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Wallace, Debra J.; Gibb, Andrew D.; Cottrell, Ian F.; Kennedy, Derek J.; Brands, Karel M. J.; et al, Synthesis, 2001, (12), 1784-1789

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referentie
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N-methoxy-N-methylpyridine-3-carboxamide Raw materials

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide
A1054450
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):266.0